molecular formula C22H19NO4S B1336492 Fmoc-D-3-thienylalanine CAS No. 220497-90-5

Fmoc-D-3-thienylalanine

Cat. No. B1336492
M. Wt: 393.5 g/mol
InChI Key: LSBZJMRHROCYGY-HXUWFJFHSA-N
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Description

Fmoc-D-3-thienylalanine is not directly discussed in the provided papers; however, the papers do provide insights into similar Fmoc-protected amino acids and their properties. Fmoc (9-fluorenylmethyloxycarbonyl) is a protective group used in peptide synthesis, particularly solid-phase peptide synthesis (SPPS), to protect the amino group of amino acids. The Fmoc group is removed under basic conditions, which is compatible with acid-labile side-chain protecting groups .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids typically involves the introduction of the Fmoc group to the amino group of an amino acid. For example, the synthesis of Fmoc-DOPA(acetonide)-OH is reported, which involves protecting the amino group of DOPA with a phthaloyl group and the carboxyl group as a methyl ester, followed by acetonide protection of the catechol of DOPA derivative . Similarly, the synthesis of Fmoc-protected phosphonomethylphenylalanine derivatives is described, which are suitable for SPPS . These methods could be analogous to the synthesis of Fmoc-D-3-thienylalanine.

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group attached to the nitrogen atom of the amino acid. The Fmoc group itself is aromatic and hydrophobic, which can influence the self-assembly and properties of the protected amino acid . The molecular structure of Fmoc-D-3-thienylalanine would similarly include the thienyl group, which is a sulfur-containing heterocycle, potentially affecting its reactivity and interactions.

Chemical Reactions Analysis

Fmoc-protected amino acids can undergo various chemical reactions, particularly in the context of peptide synthesis. The Fmoc group is removed under basic conditions, typically using piperidine in DMF, which allows for the sequential addition of amino acids in SPPS . The side-chain functionalities of the amino acids can also participate in reactions, depending on their protecting groups and the conditions used.

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids are influenced by the Fmoc group and the side-chain of the amino acid. For instance, Fmoc-diphenylalanine can self-assemble into fibrils and hydrogels, with the self-assembly process being pH-dependent . The mechanical properties of these hydrogels can vary significantly based on the preparation method and final pH . The Fmoc group imparts hydrophobicity and aromaticity, which can promote the association of building blocks in the self-assembly process . The properties of Fmoc-D-3-thienylalanine would likely be influenced by the thienyl group, which could affect its solubility, self-assembly, and interaction with other molecules.

Scientific Research Applications

Solvent-Controlled Self-Assembly

  • Scientific Field: Physical Chemistry
  • Summary of Application: Fmoc protected single amino acids have been used in the formation of various structures that serve as bio-organic scaffolds for diverse applications . They have attracted interest due to their ease of synthesis and applications as functional materials .
  • Methods of Application: The morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids were controlled through solvent variation . The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .
  • Results: Fmoc protected aliphatic single amino acids were demonstrated to be novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Hydrogel Formation

  • Scientific Field: Pharmaceutical Sciences
  • Summary of Application: Fmoc-FF dipeptide has been studied as a hydrogelator due to its simplicity and capability to gel in physiological conditions . These hydrogels are suitable for different biomedical applications .
  • Methods of Application: The final material obtained from Fmoc-FF is deeply dependent on the preparation method . Different strategies have been adopted for the preparation of Fmoc-FF hydrogels .
  • Results: Changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability were noted based on the different formulation strategy on the final material .

Preparation of Hybrid Materials

  • Scientific Field: Materials Chemistry
  • Summary of Application: Fmoc-diphenylalanine has been used as a building block for the preparation of hybrid materials . These materials have potential applications in various fields, such as biomedical and industrial .
  • Methods of Application: The ultra-short hydrogelator is combined with other entities such as polysaccharides, polymers, peptides, or organic molecules to develop novel Fmoc-FF-based hybrid systems .
  • Results: The structural features and potential applications of these novel hybrid materials have been described, with particular attention to tissue engineering, drug delivery, and catalysis .

Formulation of Biocompatible Hydrogels

  • Scientific Field: Biomedical Applications
  • Summary of Application: Many short and ultra-short peptides have been investigated as building blocks for the formulation of biocompatible hydrogels suitable for different biomedical applications .
  • Methods of Application: The final material obtained from Fmoc-FF is deeply dependent on the preparation method . Different strategies have been adopted for the preparation of Fmoc-FF hydrogels .
  • Results: Changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability were noted based on the different formulation strategy on the final material .

Tissue Engineering

  • Scientific Field: Biomedical Engineering
  • Summary of Application: Fmoc-diphenylalanine has been used as a building block for the preparation of hybrid materials . These materials have potential applications in various fields, such as tissue engineering .
  • Methods of Application: The ultra-short hydrogelator is combined with other entities such as polysaccharides, polymers, peptides, or organic molecules to develop novel Fmoc-FF-based hybrid systems .
  • Results: The structural features and potential applications of these novel hybrid materials have been described, with particular attention to tissue engineering .

Drug Delivery

  • Scientific Field: Pharmaceutical Sciences
  • Summary of Application: Fmoc-diphenylalanine has been used as a building block for the preparation of hybrid materials . These materials have potential applications in various fields, such as drug delivery .
  • Methods of Application: The ultra-short hydrogelator is combined with other entities such as polysaccharides, polymers, peptides, or organic molecules to develop novel Fmoc-FF-based hybrid systems .
  • Results: The structural features and potential applications of these novel hybrid materials have been described, with particular attention to drug delivery .

Safety And Hazards

Fmoc-D-3-thienylalanine should be handled with care to avoid contact with skin, eyes, or clothing, and to prevent ingestion and inhalation . Dust formation should be avoided, and adequate ventilation should be ensured .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBZJMRHROCYGY-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CSC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid

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